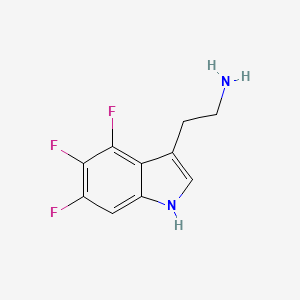

2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine

Description

Properties

IUPAC Name |

2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2/c11-6-3-7-8(10(13)9(6)12)5(1-2-14)4-15-7/h3-4,15H,1-2,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPVJZQBFOFIJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1F)F)F)C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the metal-free oxidative trifluoromethylation of indoles using reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under specific reaction conditions . This method provides a straightforward approach to obtaining the desired trifluoromethylated indole derivative.

Industrial Production Methods

Industrial production of 2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to various receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Hydrogen-Bonding Interactions

- Tryptamine derivatives (e.g., 2-(5-ethyl-1H-indol-3-yl)ethanamine) form hydrogen bonds with GLU527 and TYR604 of HSP90, critical for antiplasmodial activity . The trifluoro analog’s fluorine atoms may strengthen these interactions via polar effects, though direct evidence is lacking.

- 6-Methoxy substitution (as in 6-methoxytryptamine) shifts receptor selectivity toward 5-HT₁A/₂A subtypes due to steric and electronic modulation , whereas trifluoromethoxy groups (e.g., in CAS 467451-81-6) likely prioritize interactions with hydrophobic protein pockets .

Anti-Inflammatory Potential

- DPIE derivatives (e.g., 2-(1,2-diphenyl-1H-indol-3-yl)ethanamine) suppress IL-1β-induced pro-inflammatory cytokines (e.g., IL-6, TNF-α) in oral cells . While the trifluoro compound lacks direct anti-inflammatory data, its fluorine atoms may enhance binding to inflammatory targets like COX-2 or NF-κB, as seen in fluorinated NSAIDs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine, and what are the critical steps requiring optimization?

- Methodological Answer : A five-step synthesis starting from hexafluorobenzene is a plausible route, involving fluorinated precursor cyclization and subsequent functionalization. Key steps include:

- Fluorine retention : Ensuring regioselectivity during cyclization to preserve the 4,5,6-trifluoro configuration.

- Protecting group strategies : Using tert-butoxycarbonyl (Boc) or other groups to prevent side reactions during amine functionalization.

- Purification : Chromatography or recrystallization to isolate the final product, as polyhalogenated indoles often require rigorous purity validation via HPLC or NMR .

Q. How does the trifluoro substitution on the indole ring influence the compound's physicochemical properties?

- Methodological Answer : The electron-withdrawing trifluoro group increases the indole ring's electrophilicity, affecting:

- Solubility : Reduced water solubility compared to non-fluorinated analogs; logP can be estimated via reverse-phase HPLC.

- Stability : Enhanced resistance to oxidative degradation due to fluorine's inductive effects.

- Spectroscopic signatures : Distinct ¹⁹F NMR shifts (e.g., δ -120 to -140 ppm for aromatic fluorines) and altered UV-Vis absorption maxima (e.g., ~280 nm) .

Advanced Research Questions

Q. What methodologies are employed to analyze the interaction of this compound with NMDA receptors, and how do structural modifications affect binding affinity?

- Methodological Answer :

- Radioligand displacement assays : Use [³H]MK-801 or [³H]glycine to quantify competitive binding in cortical membrane preparations.

- Electrophysiology : Patch-clamp recordings in transfected HEK293 cells expressing GluN1/GluN2B subunits to measure ion channel blockade.

- Structure-activity relationship (SAR) : Compare binding IC₅₀ values of trifluoro derivatives with chlorinated analogs (e.g., 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine, IC₅₀ ~50 nM) to assess fluorine's impact on hydrophobic interactions .

Q. How can computational modeling predict the binding modes of this compound to target proteins like HSP90?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with HSP90's ATP-binding pocket. Key residues (e.g., GLU527, TYR604) may form hydrogen bonds with the amine group or indole nitrogen.

- Free energy calculations : MM-GBSA or MM-PBSA to estimate binding affinities, correlating with experimental IC₅₀ data from fluorescence polarization assays .

Q. How should researchers address discrepancies in reported biological activity data for halogenated tryptamine derivatives across different studies?

- Methodological Answer :

- Assay standardization : Validate purity (>98% via LC-MS) and confirm fluorination patterns using ¹H/¹⁹F NMR.

- Orthogonal assays : Combine radioligand binding with functional assays (e.g., cAMP modulation) to rule out false positives.

- Meta-analysis : Adjust for variables like cell line specificity (e.g., HEK293 vs. neuronal primary cultures) or buffer composition (e.g., Mg²⁺ concentration in NMDA assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.